molecular formula C9H8Br2O3 B1331098 2-(2,4-Dibromophenoxy)propanoic acid CAS No. 6965-70-4

2-(2,4-Dibromophenoxy)propanoic acid

Cat. No.: B1331098
CAS No.: 6965-70-4
M. Wt: 323.97 g/mol
InChI Key: BNJNLGGUPKGAHB-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenoxy)propanoic acid: is an organic compound with the molecular formula C9H8Br2O3 . It is a derivative of phenoxypropionic acid, characterized by the presence of two bromine atoms at the 2 and 4 positions on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dibromophenoxy)propanoic acid typically involves the bromination of phenoxypropionic acid. The process can be summarized as follows:

    Starting Material: Phenoxypropionic acid.

    Bromination: The phenoxypropionic acid is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.

    Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 0°C to 25°C, to ensure selective bromination at the 2 and 4 positions on the phenyl ring.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of phenoxypropionic acid are brominated using industrial-grade bromine.

    Continuous Reaction Systems: The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.

    Purification: Industrial purification methods such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dibromophenoxy)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of phenoxypropionic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Products: Various substituted phenoxypropionic acids.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced phenoxypropionic acid derivatives.

Scientific Research Applications

Chemistry: 2-(2,4-Dibromophenoxy)propanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the effects of brominated phenoxy acids on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: While not directly used as a drug, this compound is employed in medicinal chemistry research to develop new pharmaceuticals and to study the structure-activity relationships of brominated compounds.

Industry: In the industrial sector, this compound is used in the production of herbicides, pesticides, and other agrochemicals. It is also used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

    2-(2,4-Dichlorophenoxy)propanoic acid: Similar structure but with chlorine atoms instead of bromine.

    2-(2,4-Difluorophenoxy)propanoic acid: Similar structure but with fluorine atoms instead of bromine.

    2-(2,4-Diiodophenoxy)propanoic acid: Similar structure but with iodine atoms instead of bromine.

Uniqueness: 2-(2,4-Dibromophenoxy)propanoic acid is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. Bromine atoms are larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s reactivity, solubility, and interaction with biological targets. This makes this compound particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

2-(2,4-dibromophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8Br2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJNLGGUPKGAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289748
Record name 2-(2,4-dibromophenoxy)propanoic acid
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Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6965-70-4
Record name 2-(2,4-Dibromophenoxy)propanoic acid
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Record name 2-(2,4-Dibromophenoxy)propanoic acid
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Record name 6965-70-4
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Record name 2-(2,4-dibromophenoxy)propanoic acid
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Record name 2-(2,4-DIBROMOPHENOXY)-PROPIONIC ACID
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